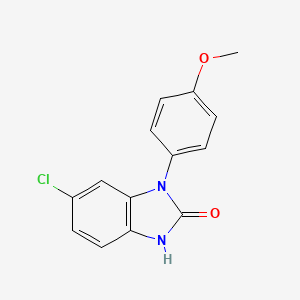

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-methoxyphenyl)-

Description

Chemical Structure and Properties

The compound "2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-methoxyphenyl)-" is a benzimidazolone derivative characterized by a chloro substitution at position 6 and a 4-methoxyphenyl group at position 1 of the bicyclic benzimidazolone core. Its molecular formula is C₁₄H₁₂ClN₂O₂, with a molecular weight of 275.71 g/mol. The core structure (benzimidazolone) comprises a fused benzene and imidazolone ring system. The 4-methoxyphenyl substituent introduces lipophilicity, while the electron-withdrawing chloro group at position 6 may influence electronic distribution and metabolic stability.

The methoxyphenyl group enhances lipophilicity (predicted logP ~2.5–3.0), which may improve membrane permeability but reduce water solubility.

Properties

CAS No. |

79759-69-6 |

|---|---|

Molecular Formula |

C14H11ClN2O2 |

Molecular Weight |

274.70 g/mol |

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)-1H-benzimidazol-2-one |

InChI |

InChI=1S/C14H11ClN2O2/c1-19-11-5-3-10(4-6-11)17-13-8-9(15)2-7-12(13)16-14(17)18/h2-8H,1H3,(H,16,18) |

InChI Key |

NQCYURBIJNZMEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)NC2=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,3-Diaminobenzoic acid derivatives or 2-substituted benzimidazoles serve as common precursors.

- Substituted aldehydes, such as 4-methoxybenzaldehyde, are used for condensation to introduce the 4-methoxyphenyl group.

- Chlorination reagents or chlorinated intermediates introduce the 6-chloro substituent.

Condensation and Cyclization

A typical synthetic route involves the condensation of 2,3-diaminobenzoic acid or its derivatives with 4-methoxybenzaldehyde under acidic or dehydrating conditions to form the benzimidazole ring system. This step is often followed by cyclization and oxidation to yield the benzimidazol-2-one core.

- For example, condensation of 2,3-diaminobenzoic acid with 4-methoxybenzaldehyde in the presence of acid catalysts leads to the formation of the benzimidazole intermediate.

- Subsequent oxidation or hydrolysis converts the intermediate to the benzimidazol-2-one structure.

Oxidation of Thio-Substituted Intermediates

- Some methods involve the preparation of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole intermediates, which are then oxidized to the corresponding benzimidazol-2-one.

- Oxidation is typically performed using hydrogen peroxide in acetic acid or ethanol under reflux conditions.

- The reaction is followed by quenching excess oxidant with sodium sulfite and purification steps such as crystallization.

Detailed Example of Preparation (Based on Patent FR2563518A1)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Methylthio-1H-benzimidazole + 1-bromo-3-chloropropane, NaOH, tetrahydrofuran, water, triethylammonium salt, 60°C, 3 h | Alkylation to form 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole | 87.5% crude product after distillation |

| 2 | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole + 30% H2O2 in acetic acid, 100°C, 1 h | Oxidation of methylthio group to benzimidazol-2-one | 71% yield after crystallization |

| 3 | Workup: quench excess H2O2 with sodium sulfite, solvent removal, recrystallization from 2-propanol/water | Purification of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | Melting point ~119°C |

This method highlights the use of oxidation of a methylthio-substituted benzimidazole intermediate to the benzimidazol-2-one core, which can be adapted for the 6-chloro and 4-methoxyphenyl substituted analogues by using appropriately substituted starting materials.

Alternative Preparation via Hydrogenation and Catalytic Methods

- Hydrogenation of benzimidazole derivatives with palladium-on-charcoal catalysts in methanol at room temperature can be used to reduce or modify substituents on the benzimidazole ring.

- After hydrogenation, the product is isolated by extraction with trichloromethane, drying, filtration, and crystallization.

- This method is useful for preparing piperazine-substituted benzimidazol-2-ones but can be adapted for other substituents including 4-methoxyphenyl groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation + Oxidation | 2-Methylthio-1H-benzimidazole | 1-Bromo-3-chloropropane, NaOH, H2O2, AcOH | 60°C alkylation, 100°C oxidation | 64-87% | Suitable for chloropropyl benzimidazolones |

| Condensation + Cyclization | 2,3-Diaminobenzoic acid + 4-Methoxybenzaldehyde | Acid catalyst, dehydrating agent | Reflux, acidic medium | Variable | Forms benzimidazole core with aryl substitution |

| Catalytic Hydrogenation | Benzimidazole derivatives | Pd/C, H2, MeOH | Room temp, atmospheric pressure | Moderate | Used for reduction and functional group modification |

Research Findings and Considerations

- The oxidation of methylthio-substituted benzimidazoles to benzimidazol-2-ones is a reliable and scalable method, providing good yields and purity.

- Selective chlorination at the 6-position requires careful control of reaction conditions to avoid multiple substitutions.

- The choice of solvent and purification methods (e.g., crystallization from 2-propanol/water mixtures) significantly affects the purity and yield of the final product.

- Hydrogenation methods offer mild conditions for modifying benzimidazole derivatives but may require additional steps for introducing specific substituents like 4-methoxyphenyl groups.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes NAS with nucleophiles (e.g., amines, alkoxides) due to the electron-deficient aromatic ring. For example:

This reaction is facilitated by polar aprotic solvents (e.g., DMF) and heating .

Oxidation and Reduction

-

Oxidation : The benzimidazolone core is stable under mild oxidizing conditions, but strong oxidants (e.g., KMnO₄) may modify the methoxyphenyl group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present) to an amine but leaves the benzimidazolone ring intact.

Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles (e.g., nitronium ions) to its para position. For instance:

This reaction occurs in mixed HNO₃/H₂SO₄ at 0–5°C .

Reagents and Conditions

Substitution Products

-

6-Methoxy derivative : Formed using sodium methoxide in methanol.

Nitration Products

-

4-Methoxy-3-nitrobenzene substituent : Observed in nitration reactions.

Reduced Derivatives

-

6-Amino-1-(4-methoxyphenyl)benzimidazolone : Obtained by reducing a nitro analog.

NAS Mechanism

The chlorine atom’s leaving ability is enhanced by the electron-withdrawing benzimidazolone ring. Attack by nucleophiles occurs via a two-step addition-elimination process :

-

Formation of a Meisenheimer complex.

-

Elimination of Cl⁻ to restore aromaticity.

Nitration Regioselectivity

The methoxy group’s strong electron-donating effect directs nitration to its para position, consistent with electrophilic substitution trends .

Comparative Reactivity

| Position | Reactivity | Reason |

|---|---|---|

| 6-Cl | High (NAS) | Activated by adjacent electron-withdrawing groups |

| 4-OCH₃ | Moderate (Electrophilic) | Electron-donating but sterically hindered |

| N1 | Low | Protected by the methoxyphenyl group |

Stability and Handling

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzimidazole exhibit a wide range of biological activities, including:

-

Antimicrobial Activity

- Compounds similar to 2H-Benzimidazol-2-one have shown promising antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported that certain benzimidazole derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi .

-

Anticancer Properties

- Benzimidazole derivatives have been evaluated for their anticancer potential. In one study, compounds were tested against human colorectal carcinoma cell lines (HCT116), revealing that some derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) . For example:

- Compound N9: IC₅₀ = 5.85 µM

- Compound N18: IC₅₀ = 4.53 µM

- These results suggest that modifications to the benzimidazole structure can enhance anticancer activity.

- Benzimidazole derivatives have been evaluated for their anticancer potential. In one study, compounds were tested against human colorectal carcinoma cell lines (HCT116), revealing that some derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) . For example:

- Enzyme Inhibition

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated several synthesized benzimidazole derivatives for their antimicrobial efficacy using the minimum inhibitory concentration (MIC) method. The results indicated:

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Effective against Bacillus subtilis |

| N8 | 1.43 | Effective against Escherichia coli |

| N18 | 4.53 | Effective against HCT116 cancer cells |

These findings highlight the potential of benzimidazole derivatives in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research project, various benzimidazole compounds were synthesized and tested against cancer cell lines. The most potent compounds demonstrated superior activity compared to established drugs:

| Compound | IC₅₀ (µM) | Comparison with 5-FU |

|---|---|---|

| N9 | 5.85 | More potent |

| N18 | 4.53 | More potent |

| Standard (5-FU) | 9.99 | Reference point |

This study underscores the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Benzimidazolone Derivatives

Structural and Physicochemical Comparisons

Key structural differences between the target compound and flibanserin include:

- Substituents : The target compound features a 6-chloro and 1-(4-methoxyphenyl) group, whereas flibanserin has a 1-[2-(4-(3-trifluoromethylphenyl)piperazinyl)ethyl] side chain.

- Molecular Weight : The target compound (275.71 g/mol) is significantly smaller than flibanserin (390.41 g/mol) due to the absence of the extended piperazinyl-ethyl moiety .

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Receptor Affinity: Flibanserin acts as a serotonin 5-HT₁A agonist and 5-HT₂A antagonist, targeting central nervous system (CNS) pathways for hypoactive sexual desire disorder.

- Therapeutic Indications : While flibanserin is CNS-active, the target compound’s lack of a basic side chain (e.g., piperazine) may limit blood-brain barrier penetration, redirecting its use toward peripheral targets (e.g., anti-inflammatory or antimicrobial applications).

Metabolic and Stability Profiles

- Metabolic Stability : The chloro group in the target compound may slow hepatic cytochrome P450-mediated metabolism compared to flibanserin’s trifluoromethylphenyl group, which is susceptible to oxidative defluorination.

- Synthetic Accessibility : The simpler structure of the target compound (vs. flibanserin’s multi-step synthesis involving piperazine coupling) may streamline manufacturing .

Biological Activity

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-methoxyphenyl)- (CAS Number: 79759-69-6) is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's chemical structure is characterized by the following properties:

- Molecular Formula : C14H11ClN2O2

- Molecular Weight : 274.702 g/mol

- Density : 1.358 g/cm³

- LogP : 3.393

These properties suggest a moderate lipophilicity, which may influence its biological interactions and absorption characteristics .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzimidazole derivatives, including 2H-benzimidazol-2-one compounds. A study conducted by Yadi Reddy Bonuga et al. synthesized several analogs of 1,3-dihydro-2H-benzimidazol-2-one and tested their antibacterial efficacy against various bacterial strains.

Study Findings

The synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria, with results summarized in Table 1.

| Compound | E. coli (Zone of Inhibition mm) | P. aeruginosa (Zone of Inhibition mm) | S. aureus (Zone of Inhibition mm) | S. pyogenes (Zone of Inhibition mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |

The compounds exhibited varying degrees of antibacterial activity, with compounds 6e , 6f , and 6g showing particularly high activity across all tested strains .

Anticancer Activity

In addition to antibacterial properties, benzimidazole derivatives have been investigated for anticancer effects. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanisms include:

- Inhibition of specific kinases involved in cell signaling pathways.

- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

- Modulation of apoptotic pathways, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Case Studies

A notable case study involved the evaluation of a benzimidazole derivative similar to the compound against human cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations, suggesting potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2H-benzimidazol-2-one derivatives, and how should data be interpreted?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments. Mass spectrometry (MS) using electron ionization (EI) or high-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, as demonstrated for related benzimidazolones in EPA/NIH spectral databases . Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H bonds. Cross-reference spectral data with analogs such as Flibanserin, where ¹H NMR confirmed the trifluoromethylphenyl-piperazinyl ethyl side chain .

Q. How can synthetic routes for 6-chloro-substituted benzimidazolones be optimized to improve yield and purity?

- Methodological Answer : Utilize a two-step approach: (1) Condensation of 4-methoxyaniline with 6-chloro-1H-benzimidazole precursors under acidic conditions (e.g., HCl/EtOH), followed by (2) cyclization using carbonyldiimidazole (CDI) or phosgene analogs. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity. Monitor reaction intermediates by thin-layer chromatography (TLC) to minimize byproducts, as seen in methods for structurally similar intermediates .

Q. What are the critical parameters for HPLC method development when analyzing benzimidazolone derivatives in biological matrices?

- Methodological Answer : Optimize a reverse-phase HPLC system with a C18 column (150 mm × 4.6 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer, pH 3.0, 60:40 v/v), and UV detection at ~254 nm. Adjust flow rate (1.0 mL/min) and injection volume (20 µL) to achieve baseline separation. Validate linearity (0.1–50 µg/mL), precision (RSD <2%), and recovery (>95%) using spiked plasma samples, as demonstrated for Flibanserin quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of benzimidazolone derivatives with enhanced receptor selectivity?

- Methodological Answer : Systematically modify substituents at positions 1 (aryl) and 6 (chloro) to assess impacts on biological activity. For example:

- Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to evaluate changes in π-π stacking interactions.

- Substitute chlorine at position 6 with bromine or methyl to probe steric and electronic effects.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., 5-HT1A/2A), comparing results with in vitro assays (IC50 values). SAR trends observed in Flibanserin analogs suggest trifluoromethyl groups enhance metabolic stability .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for benzimidazolone derivatives?

- Methodological Answer : Address discrepancies by:

- Validating receptor binding assays (e.g., radioligand displacement) with multiple cell lines (CHO-K1 vs. HEK293) to confirm target engagement.

- Assessing pharmacokinetics (e.g., bioavailability, half-life) in rodent models to identify metabolic instability or blood-brain barrier penetration issues.

- Applying statistical tools (e.g., Bland-Altman plots) to compare dose-response curves. Evidence from qualitative research frameworks highlights iterative data triangulation to reconcile conflicting results .

Q. How can multi-step synthetic pathways be designed to incorporate isotopic labeling (e.g., ¹³C, ²H) for metabolic tracing studies?

- Methodological Answer : Introduce isotopes at specific positions (e.g., ¹³C in the methoxy group or ²H in the benzimidazole core) using labeled precursors:

- Synthesize 4-methoxy-¹³C-aniline via nucleophilic substitution with ¹³C-methyl iodide.

- Incorporate deuterium via catalytic hydrogenation (Pd/C, D₂O) of nitro intermediates.

Purify labeled compounds using preparative HPLC and confirm isotopic enrichment (>98%) via MS. This approach mirrors methods used in pharmacokinetic studies of related heterocycles .

Q. What computational methods predict the electrochemical stability of benzimidazolone derivatives under physiological conditions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to estimate redox potentials and identify susceptible sites for oxidation. Solvent effects (aqueous vs. lipid environments) are modeled using polarizable continuum models (PCM). Validate predictions with cyclic voltammetry (CV) experiments in phosphate-buffered saline (pH 7.4). Studies on anthracene derivatives highlight correlations between HOMO/LUMO gaps and oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.